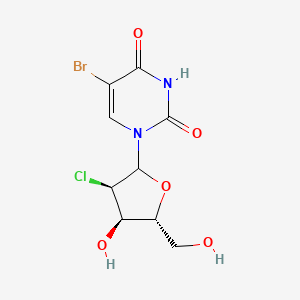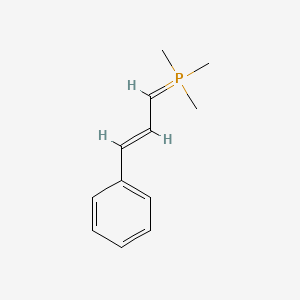
Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- is an organophosphorus compound with the molecular formula C₁₂H₁₇P and a molecular weight of 192.2371 g/mol . This compound is characterized by the presence of a phosphorane group bonded to a trimethyl(3-phenyl-2-propenylidene) moiety. It is known for its unique chemical structure and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- typically involves the reaction of appropriate phosphine precursors with alkenyl or aryl halides under specific conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require the presence of a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of phosphines.
Wissenschaftliche Forschungsanwendungen
Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- involves its interaction with molecular targets through its phosphorane group. This interaction can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The pathways involved in its mechanism of action depend on the specific reactions and conditions under which it is used .
Vergleich Mit ähnlichen Verbindungen
Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- can be compared with other similar compounds, such as:
Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (Z)-: This isomer differs in the configuration around the double bond, leading to different chemical properties and reactivity.
Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (cis)-: Another isomer with distinct stereochemistry and reactivity.
Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (trans)-: Similar to the (E)-isomer but with different spatial arrangement of atoms. The uniqueness of Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- lies in its specific stereochemistry, which influences its reactivity and applications.
Eigenschaften
CAS-Nummer |
61169-16-2 |
|---|---|
Molekularformel |
C12H17P |
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
trimethyl-[(E)-3-phenylprop-2-enylidene]-λ5-phosphane |
InChI |
InChI=1S/C12H17P/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-11H,1-3H3/b10-7+ |
InChI-Schlüssel |
IKNHRICOLDRQQV-JXMROGBWSA-N |
Isomerische SMILES |
CP(=C/C=C/C1=CC=CC=C1)(C)C |
Kanonische SMILES |
CP(=CC=CC1=CC=CC=C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


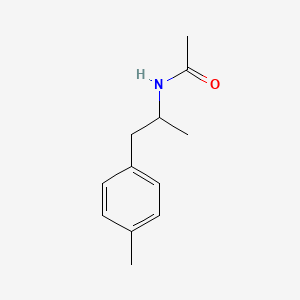
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)
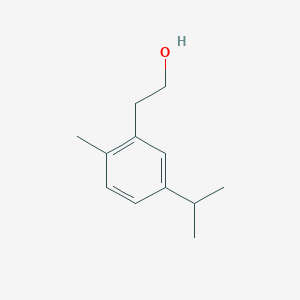
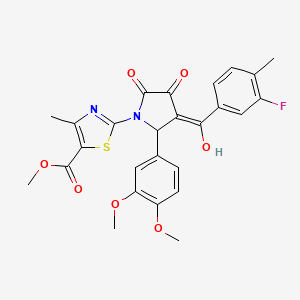
![Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate](/img/structure/B14160418.png)


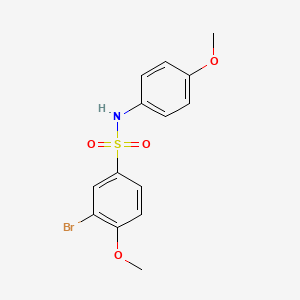
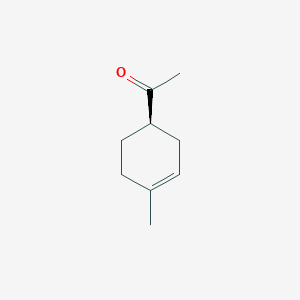
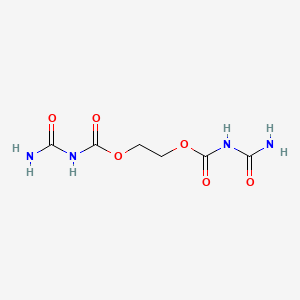
![(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B14160459.png)
![2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14160469.png)
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)
